A-412997

描述

属性

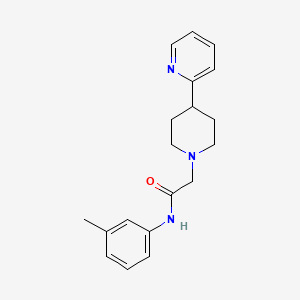

IUPAC Name |

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCDMGGMCUKHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212234 | |

| Record name | A-412997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630116-49-3 | |

| Record name | N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630116-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-412997 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630116493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-412997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-412997 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWL9H93ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of A-412997

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of A-412997, a highly selective dopamine D4 receptor agonist. The information is compiled from preclinical studies and is intended to support further research and development efforts.

Core Mechanism of Action

This compound acts as a potent and selective full agonist at the dopamine D4 receptor.[1][2] The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs).[2] The primary mechanism of action for D2-like receptors involves the inhibition of adenylyl cyclase activity through the activation of the Gi/o signaling pathway.[2] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3]

The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32), which are crucial for integrating various neurotransmitter signals. Furthermore, activation of the dopamine D4 receptor has been shown to activate NFκB and transactivate the Platelet-Derived Growth Factor β (PDGFβ) receptor, indicating a broader range of cellular responses.

This compound's high selectivity for the D4 receptor over other dopamine receptor subtypes and a wide range of other receptors and ion channels makes it a valuable tool for elucidating the specific roles of the D4 receptor in physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound from various preclinical studies.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | |||

| Rat Dopamine D4 Receptor | 12.1 nM | ||

| Human Dopamine D4.4 Receptor | 7.9 nM | ||

| Functional Activity | |||

| Potency (EC50) | Rat Dopamine D4 Receptor (Calcium Flux) | 28.4 nM | |

| Intrinsic Activity | Rat Dopamine D4 Receptor (Calcium Flux) | 0.83 | |

| In Vivo Efficacy | |||

| Effective Dose (Penile Erection) | Conscious Rat Model (s.c.) | 0.1 µmol/kg |

Signaling Pathway

The activation of the dopamine D4 receptor by this compound initiates a cascade of intracellular events. The following diagram illustrates this signaling pathway.

Caption: this compound activates the D4 receptor, leading to Gi/o-mediated inhibition of adenylyl cyclase.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below, based on the methodologies described in the cited literature.

To determine the binding affinity (Ki) of this compound for dopamine D4 receptors, competitive radioligand binding assays are performed.

-

Workflow:

Caption: Workflow for determining the binding affinity of this compound using radioligand binding assays.

The functional potency (EC50) and intrinsic activity of this compound are determined using calcium flux assays in cell lines expressing the dopamine D4 receptor.

-

Workflow:

Caption: Workflow for assessing the functional activity of this compound via calcium flux assays.

The physiological effects of this compound are assessed in animal models. For example, its pro-erectile effects were studied in conscious rats.

-

Protocol:

-

Male Wistar rats are used in the study.

-

This compound is administered subcutaneously (s.c.) at various doses.

-

The animals are observed for signs of penile erection.

-

The effective dose (ED) required to produce the effect is determined.

-

Studies have also investigated the cognitive-enhancing properties of this compound in rat models of ADHD and short-term memory, as well as its effects on motor activity. These studies typically involve behavioral paradigms such as the novel object recognition task and conditioned place preference. Furthermore, electrophysiological recordings in freely behaving rats have been used to study the effects of this compound on brain network activity.

References

A-412997: A Technical Guide to its Dopamine D4 Receptor Selectivity and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dopamine D4 receptor agonist A-412997, focusing on its receptor selectivity, functional activity, and the experimental methodologies used for its characterization. This compound has been identified as a highly selective agonist for the dopamine D4 receptor, making it a valuable tool for investigating the physiological roles of this receptor subtype in the central nervous system.

Core Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound.

Table 1: Binding Affinity of this compound at Dopamine D4 Receptors

| Receptor Subtype | Species | Binding Affinity (Ki, nM) |

| Dopamine D4 | Rat | 12.1[1][2] |

| Dopamine D4.4 | Human | 7.9[1][2] |

Table 2: Functional Potency of this compound at Rat Dopamine D4 Receptors

| Functional Assay | Parameter | Value |

| Calcium Flux | EC50 | 28.4 nM[1] |

| Intrinsic Activity | 0.83 |

Table 3: Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for the dopamine D4 receptor. In a broad panel of seventy different receptors and ion channels, this compound showed no significant affinity (<1000 nM) for other dopamine receptor subtypes or any other protein tested.

| Receptor/Target | Binding Affinity (Ki, nM) |

| Other Dopamine Receptors (D1, D2, D3, D5) | >1000 |

| Broad Panel of 70+ other receptors and ion channels | >1000 |

Experimental Protocols

The characterization of this compound involves standard and robust methodologies in pharmacology and drug discovery. The following are detailed representative protocols for the key experiments cited.

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for dopamine D4 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the dopamine D4 receptor.

-

Radioligand: A radioactively labeled compound known to bind to the D4 receptor with high affinity (e.g., [³H]-spiperone).

-

Test Compound: this compound.

-

Non-specific Agent: A high concentration of a known D4 antagonist (e.g., haloperidol) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, EDTA).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation: Cell membranes expressing the D4 receptor are thawed and resuspended in the assay buffer.

-

Incubation: The membrane suspension is incubated in multi-well plates with a fixed concentration of the radioligand and varying concentrations of this compound. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific agent) are included.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

This assay is used to determine the functional potency (EC50) and efficacy (intrinsic activity) of an agonist at a G-protein coupled receptor (GPCR) that signals through the Gq pathway or is engineered to do so.

Objective: To measure the ability of this compound to activate the dopamine D4 receptor and elicit a downstream signaling response.

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the dopamine D4 receptor, often co-expressing a promiscuous G-protein like Gα16 to couple the receptor to the calcium signaling pathway.

-

Calcium-sensitive dye: A fluorescent dye that exhibits an increase in fluorescence upon binding to calcium (e.g., Fluo-4 AM).

-

Test Compound: this compound.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes in real-time in a multi-well plate format.

Procedure:

-

Cell Plating: Cells are seeded into multi-well plates and allowed to attach and grow overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye in the assay buffer. The AM ester form of the dye allows it to be loaded into the cells, where it is cleaved to its active, cell-impermeant form.

-

Compound Addition: The plate is placed in the fluorescence plate reader. After establishing a baseline fluorescence reading, varying concentrations of this compound are added to the wells.

-

Signal Detection: The fluorescence intensity is measured over time. Activation of the D4 receptor by this compound leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

-

Data Analysis: The peak fluorescence response at each concentration of this compound is determined. The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response). The intrinsic activity is calculated by comparing the Emax of this compound to that of a known full agonist.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gi/o class of G-proteins. Upon activation by an agonist such as this compound, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαi/o subunit then dissociates from the βγ-complex and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).

Caption: Dopamine D4 receptor signaling pathway activated by this compound.

Experimental Workflow for this compound Characterization

The characterization of a selective receptor agonist like this compound follows a logical progression from initial screening to in-depth functional and in vivo analysis. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

Caption: Experimental workflow for characterizing this compound.

References

A-412997: An In-depth Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available scientific information. Data regarding the oral bioavailability and a specific, validated bioanalytical method for A-412997 are not available in the peer-reviewed literature at the time of this publication.

Core Compound Summary

This compound is a highly selective and potent agonist of the dopamine D4 receptor. Its specificity makes it a critical tool in neuroscience research for elucidating the physiological and pharmacological roles of this particular dopamine receptor subtype. This guide provides a comprehensive overview of its known pharmacokinetic properties and the primary signaling pathway it modulates.

Pharmacokinetic Profile

The currently available pharmacokinetic data for this compound are derived from preclinical studies in rats following subcutaneous administration.

Absorption and Distribution

This compound is rapidly absorbed and demonstrates excellent penetration of the blood-brain barrier after subcutaneous injection.

Table 1: Summary of Pharmacokinetic Parameters in Rats (Subcutaneous Dosing)

| Parameter | Value | Dose & Route | Key Observations |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) | 15 ng/mL | 0.1 µmol/kg, s.c. | Rapid achievement of systemic exposure. |

| Time to Peak Concentration (Tmax) | ~5 minutes | 0.03 - 0.3 µmol/kg, s.c. | The earliest time point measured showed maximal levels. |

| Average Brain Concentration | 24 ng/g | 0.1 µmol/kg, s.c. | Demonstrates significant central nervous system penetration. |

| Brain-to-Plasma Ratio | > 1:1 | 0.03 - 0.3 µmol/kg, s.c. | Indicates preferential partitioning into the brain tissue. |

Data sourced from Moreland et al., 2005.

Bioavailability

Information regarding the oral bioavailability of this compound is not currently available in published scientific literature. The compound's pharmacokinetic profile following oral administration has not been publicly reported.

Metabolism and Excretion

Detailed studies on the metabolic pathways and excretion routes of this compound have not been published.

Experimental Protocols

The following outlines the methodology used in the key pharmacokinetic studies of this compound.

Animal Model

-

Species: Male Sprague-Dawley rats

-

Approximate Body Weight: 250 g

-

Group Size: Typically 3 rats per time point for each dose group.

Dosing Paradigm

-

Compound: this compound

-

Route of Administration: Subcutaneous (s.c.)

-

Dose Vehicle: A solution of isotonic dextrose (D5W) with 10% ethanol.

-

Dose Volume: 1 mL/kg of body weight.

-

Dose Range: 0.01, 0.03, 0.1, and 0.3 µmol/kg.

Sample Collection and Processing

-

Sampling Time Points: Tissues were collected at various times, with the earliest being 5 minutes post-administration.

-

Method of Euthanasia: Carbon dioxide (CO2) inhalation.

-

Biological Matrices: Whole blood was collected via cardiac puncture, and brains were promptly excised. Plasma was separated from whole blood by centrifugation.

Bioanalytical Method (Conceptual)

While a specific validated method for this compound is not published, the standard for quantifying small molecules in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . A conceptual workflow for such an analysis is presented below.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects through the activation of the dopamine D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family.

The canonical signaling cascade is as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the D4 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the function of various cellular proteins, including ion channels and transcription factors, culminating in the physiological response.

Beyond this primary pathway, D4 receptor activation can also lead to the modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and influence the presynaptic release of other neurotransmitters.

Visualizations

Caption: this compound mediated Dopamine D4 receptor signaling pathway.

Caption: Conceptual workflow of a preclinical pharmacokinetic study.

A-412997: A Selective Dopamine D4 Receptor Agonist for Cognitive Enhancement

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

A-412997 is a potent and highly selective agonist for the dopamine D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex and limbic regions of the brain. Preclinical research has demonstrated the significant potential of this compound as a cognitive-enhancing agent. In various rodent models of cognition, this compound has shown dose-dependent improvements in learning and memory. The primary mechanism of action involves the activation of the D4 receptor, which, being a D2-like receptor, is coupled to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The downstream signaling cascade is believed to modulate neuronal excitability and synaptic plasticity in brain regions critical for executive function and memory consolidation. Notably, pro-cognitive doses of this compound have been shown to increase extracellular levels of both dopamine and acetylcholine in the medial prefrontal cortex, further highlighting its potential to modulate key neurotransmitter systems involved in cognitive processes. This document provides a comprehensive overview of the preclinical data on this compound, including its pharmacological profile, efficacy in cognitive models, and the underlying cellular mechanisms.

Introduction

The dopamine D4 receptor has emerged as a promising target for the development of novel therapeutics for cognitive disorders. Its preferential localization in cortical and limbic areas, as opposed to the striatum, suggests the potential for cognitive enhancement with a reduced risk of the motor side effects associated with less selective dopamine agonists. This compound (2-(3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-yl)-N-m-tolyl-acetamide) is a research chemical that has been instrumental in elucidating the role of the D4 receptor in cognition.[1] Its high selectivity for the D4 receptor over other dopamine receptor subtypes and a wide range of other neurotransmitter receptors and ion channels makes it a valuable pharmacological tool.[1][2]

This technical guide synthesizes the available preclinical data on this compound, focusing on its role in cognitive enhancement. It is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, efficacy in relevant animal models, and the experimental protocols used to generate these findings.

Pharmacological Profile and Pharmacokinetics

This compound is a full agonist at the dopamine D4 receptor with high affinity.[2][3] Its selectivity is a key attribute, distinguishing it from less selective D4 receptor agonists like PD168077 and CP226269.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| Dopamine D4 Receptor | Rat | 12.1 nM | |

| Dopamine D4.4 Receptor | Human | 7.9 nM | |

| Other Dopamine Receptors | Rat/Human | > 1000 nM | |

| Functional Activity | |||

| Dopamine D4 Receptor (EC50) | Rat | 28.4 nM | |

| Intrinsic Activity | Rat | 0.83 |

Pharmacokinetics:

While comprehensive pharmacokinetic data in the public domain is limited, studies indicate that this compound readily crosses the blood-brain barrier in rats.

(Further detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability would be populated here upon availability from full-text sources.)

Efficacy in Preclinical Models of Cognition

This compound has demonstrated significant, dose-dependent efficacy in several well-validated rodent models of learning and memory.

Table 2: Efficacy of this compound in Cognitive Enhancement Models

| Experimental Model | Species | Dosing Regimen | Key Findings | Reference |

| Novel Object Recognition (NOR) | Rat | (Specific doses to be extracted from full-text) | Improved discrimination between novel and familiar objects, indicating enhanced recognition memory. Pro-cognitive doses were 10-fold lower than those that stimulate motor activity. | |

| 5-Trial Repeated Acquisition Inhibitory Avoidance | Spontaneously Hypertensive Rat (SHR) pups (ADHD model) | (Specific doses to be extracted from full-text) | Significant, dose-dependent improvement in acquisition of the inhibitory avoidance response. | |

| Social Recognition | Rat | (Specific doses to be extracted from full-text) | Dose-dependent improvement in short-term memory, as evidenced by increased investigation of a novel juvenile rat over a familiar one. |

Mechanism of Action

Dopamine D4 Receptor Signaling Pathway

This compound exerts its effects through the activation of the dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs). Upon binding of this compound, the D4 receptor couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels is thought to modulate the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and synaptic plasticity.

Neurochemical Effects

Studies have shown that pro-cognitive doses of this compound lead to an elevation of extracellular levels of both dopamine and acetylcholine in the medial prefrontal cortex. This suggests that the activation of D4 receptors can modulate the activity of other critical neurotransmitter systems involved in attention, learning, and memory.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:

-

Habituation: The rat is allowed to freely explore an open-field arena in the absence of any objects for a defined period (e.g., 5-10 minutes) to acclimate to the environment.

-

Familiarization/Training Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching with the nose) is recorded.

-

Test Phase: After a specific inter-trial interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes). A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Inhibitory Avoidance Task

The inhibitory avoidance task assesses a form of associative learning and memory where the animal learns to avoid a location associated with an aversive stimulus. A common protocol is the step-through or step-down passive avoidance task:

-

Training: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. Rats have a natural aversion to bright light and will typically enter the dark compartment. On the training day, when the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

Retention Test: After a set interval (e.g., 24 or 48 hours), the rat is placed back into the lit compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark compartment compared to the training day indicates memory of the aversive experience.

Conclusion and Future Directions

The preclinical evidence strongly supports the role of this compound as a cognitive-enhancing agent acting through the selective activation of the dopamine D4 receptor. Its efficacy in well-established animal models of learning and memory, coupled with a clear mechanism of action involving the modulation of key neurotransmitter systems in the prefrontal cortex, makes the D4 receptor an attractive target for the development of novel treatments for cognitive deficits observed in conditions such as ADHD and schizophrenia.

Future research should focus on obtaining a more detailed pharmacokinetic and pharmacodynamic profile of this compound and similar D4 agonists. Furthermore, while preclinical models are invaluable, the translation of these findings to clinical populations is the ultimate goal. Investigating the effects of selective D4 agonists in higher-order species and eventually in human clinical trials will be crucial to validate this therapeutic approach for cognitive enhancement. The high selectivity of this compound provides a solid foundation for the development of drug candidates with an improved therapeutic window and a favorable side-effect profile.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A-412997: A Selective Dopamine D4 Receptor Agonist for ADHD Models - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 is a potent and highly selective agonist for the dopamine D4 receptor.[1][2] This compound has garnered significant interest in the field of neuroscience, particularly for its potential therapeutic applications in Attention-Deficit/Hyperactivity Disorder (ADHD). Unlike traditional psychostimulants that broadly increase extracellular dopamine levels, this compound offers a more targeted approach by specifically activating the D4 receptor subtype.[3] This selectivity may lead to a more favorable side-effect profile, notably a reduced risk of abuse liability compared to current ADHD medications.[3] This technical guide provides a comprehensive overview of this compound, focusing on its effects in preclinical ADHD models, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound acts as a selective agonist at dopamine D4 receptors.[1] The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by an agonist like this compound, the D4 receptor couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of downstream signaling pathways, ultimately influencing neuronal excitability and function.

Figure 1: Simplified signaling pathway of this compound via the Dopamine D4 receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various preclinical models.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Value | Reference |

| Ki for Dopamine D4 Receptor | Human | 7.9 nM | |

| Ki for Dopamine D4 Receptor | Rat | 12.1 nM | |

| Functional Agonism (EC50) at D4 Receptor | Rat | 28.4 nM | |

| Intrinsic Activity at D4 Receptor | Rat | 0.83 |

Table 2: Efficacy in Preclinical Models of ADHD and Cognition

| Experimental Model | Species | Dose of this compound | Key Finding | Reference |

| Novel Object Recognition | Rat | 0.1, 0.3, 1.0 mg/kg | Dose-dependent improvement in recognition memory. | |

| 5-Trial Repeated Acquisition Inhibitory Avoidance | Spontaneously Hypertensive Rat (SHR) | Not specified | Significant enhancement in acquisition. | |

| Social Recognition | Rat | Not specified | Significant improvement in social memory. | |

| 5-Choice Continuous Performance Task (5C-CPT) | Rat | 1.0 µmol/kg | Increased vigilance and response inhibition in an ADHD-C model. | N/A |

Table 3: Neurochemical and Pharmacokinetic Data

| Parameter | Species | Dose of this compound | Result | Reference |

| Extracellular Dopamine Levels (mPFC) | Rat | Pro-cognitive doses | Elevated | |

| Extracellular Acetylcholine Levels (mPFC) | Rat | Pro-cognitive doses | Elevated | |

| Blood-Brain Barrier Penetration | Rat | Not specified | Rapidly crosses and achieves higher levels than PD168077. | |

| Cmax, Tmax, Half-life | Rat | Data not available in the searched literature. | N/A | N/A |

Note: While the Woolley et al. (2008) study reports elevated levels of dopamine and acetylcholine, the precise quantitative percentage increases are not specified in the available literature. Further investigation of the full study report would be necessary to obtain these values.

Experimental Protocols

Novel Object Recognition (NOR) Task

This task assesses recognition memory in rodents, which is often impaired in models of ADHD.

a. Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of non-porous material for easy cleaning.

-

Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different shapes and textures, and heavy enough that the rats cannot displace them.

b. Procedure:

-

Habituation: On two consecutive days, each rat is placed in the empty open-field arena for 5-10 minutes to acclimate to the environment.

-

Familiarization Phase (Day 3): Two identical objects are placed in the arena. A rat is placed in the arena, equidistant from both objects, and allowed to explore freely for a set period (e.g., 5 minutes). The time spent exploring each object (sniffing or touching with the nose or forepaws) is recorded.

-

Test Phase (Day 3, after a retention interval): After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes). This compound or vehicle is administered at a specified time before the familiarization or test phase.

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Figure 2: Experimental workflow for the Novel Object Recognition task.

5-Choice Continuous Performance Task (5C-CPT)

This task is a more complex measure of attention and impulsivity, highly relevant to ADHD.

a. Apparatus:

-

A five-hole operant chamber with a food dispenser. Each hole can be illuminated.

-

A computer interface to control the illumination of the holes and the delivery of food rewards.

b. Procedure:

-

Training: Rats are trained to poke their nose into an illuminated hole to receive a food reward. The duration of the light stimulus is gradually decreased, and the inter-trial interval is varied to increase the attentional demand.

-

Testing: A session consists of a series of trials. In each trial, a light is briefly illuminated in one of the five holes.

-

Correct Response: The rat pokes its nose into the illuminated hole within a specific time window. This is recorded as a correct response, and a food reward is delivered.

-

Incorrect Response: The rat pokes its nose into a non-illuminated hole. This is recorded as an incorrect response (a measure of impulsivity), and a time-out period with no reward is initiated.

-

Omission: The rat fails to respond within the time window. This is recorded as an omission (a measure of inattention).

-

-

This compound Administration: The compound or vehicle is administered before the test session.

-

Data Analysis: The primary measures are the percentage of correct responses, the percentage of incorrect responses, and the percentage of omissions. Reaction times are also recorded.

Figure 3: Logical workflow of a single trial in the 5-Choice Continuous Performance Task.

Conclusion

This compound represents a promising pharmacological tool for investigating the role of the dopamine D4 receptor in cognitive processes relevant to ADHD. Its selectivity offers a potential advantage over existing treatments by minimizing off-target effects and reducing abuse liability. The data from preclinical models consistently demonstrate its pro-cognitive effects. Further research, particularly studies that can provide more detailed quantitative data on its neurochemical and pharmacokinetic profiles, will be crucial in fully elucidating its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this compound and other selective D4 receptor agonists in the context of ADHD and other cognitive disorders.

References

- 1. This compound, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective dopamine D4 receptor agonist (this compound) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A-412997: A Selective Dopamine D4 Receptor Agonist with Therapeutic Potential in CNS Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

A-412997 is a potent and highly selective agonist for the dopamine D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex, limbic system, and midbrain. Preclinical research has highlighted the potential of this compound in the treatment of central nervous system (CNS) disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD) and erectile dysfunction. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy, and the experimental methodologies used in its evaluation. Notably, extensive searches of publicly available information, including clinical trial registries, have not yielded any evidence of this compound progressing to human clinical trials.

Introduction

The dopamine D4 receptor has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric conditions. Its unique anatomical distribution and role in modulating higher-order cognitive functions have driven the development of selective ligands. This compound (2-(3',4',5',6'-tetrahydro-2'H-[2,4'] bipyridinyl-1'-yl)-N-m-tolyl-acetamide) is a novel compound that has demonstrated high affinity and selectivity for the dopamine D4 receptor in preclinical studies.[1] This guide will delve into the core scientific data surrounding this compound, offering a detailed resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action and Pharmacology

This compound functions as a full agonist at the dopamine D4 receptor.[1] The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o signaling pathway. Activation of the D4 receptor by an agonist like this compound initiates a cascade of intracellular events.

Signaling Pathway

Upon binding of this compound, the D4 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influence neuronal excitability and gene expression. Additionally, the βγ subunits of the activated G-protein can modulate the activity of other signaling molecules, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Pharmacological Profile

Quantitative data from preclinical studies have established the potency and selectivity of this compound.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| Dopamine D4 Receptor | Rat | 12.1 nM | [1] |

| Dopamine D4.4 Receptor | Human | 7.9 nM | [1] |

| Other Dopamine Receptors | Rat/Human | >1000 nM | [1] |

| Functional Potency (EC50) | |||

| Dopamine D4 Receptor (Calcium Flux) | Rat | 28.4 nM | |

| Intrinsic Activity | |||

| Dopamine D4 Receptor | Rat | 0.83 |

Potential Therapeutic Applications

Preclinical evidence suggests two primary therapeutic avenues for this compound: ADHD and erectile dysfunction.

Attention-Deficit/Hyperactivity Disorder (ADHD)

In rodent models, this compound has demonstrated pro-cognitive effects relevant to ADHD. Studies have shown that this compound can improve performance in the novel object recognition task, a measure of learning and memory. This cognitive enhancement is associated with an increase in extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex. Importantly, unlike traditional psychostimulants, this compound did not induce reward-related behavior in the conditioned place preference paradigm, suggesting a lower potential for abuse.

| Preclinical Model | Species | Effect of this compound | Key Findings | Reference |

| Novel Object Recognition | Rat | Improved performance | Pro-cognitive effects at doses 10-fold lower than those causing motor stimulation. | |

| In Vivo Microdialysis | Rat | Increased extracellular dopamine and acetylcholine in the medial prefrontal cortex | Neurochemical basis for cognitive enhancement. | |

| Conditioned Place Preference | Rat | No preference observed | Lower abuse potential compared to amphetamine. |

Erectile Dysfunction

This compound has been shown to induce penile erections in conscious rats. The effective dose for this pro-erectile effect is comparable to that of the non-selective dopamine agonist, apomorphine. This suggests a central mechanism of action for this compound in modulating erectile function.

| Preclinical Model | Species | Effective Dose (s.c.) | Key Findings | Reference |

| Conscious Rat Model of Penile Erection | Rat | 0.1 µmol/kg | Efficacy comparable to apomorphine. |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound. It is important to note that these are generalized protocols, as the specific, detailed procedures from the original publications are not fully available in the public domain.

Radioligand Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the rat or human dopamine D4 receptor are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Detection: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Functional Assay (Generalized Protocol)

This assay measures the ability of a compound to activate a Gq-coupled receptor or a Gi/o-coupled receptor that has been co-expressed with a chimeric G-protein that redirects the signal through the Gq pathway, leading to a measurable change in intracellular calcium.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293 or CHO cells) stably expressing the dopamine D4 receptor is cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can enter the cells and becomes fluorescent upon binding to calcium.

-

Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of this compound.

-

Signal Detection: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the intrinsic activity (a measure of the maximal effect of the agonist relative to a full agonist) are determined.

In Vivo Behavioral and Neurochemical Assessments

-

Novel Object Recognition (NOR) Task: This task assesses learning and memory in rodents. The protocol involves habituating the animal to an arena, followed by a familiarization phase with two identical objects. After a delay, one of the objects is replaced with a novel object, and the time the animal spends exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact memory.

-

Conditioned Place Preference (CPP) Paradigm: This paradigm is used to assess the rewarding or aversive properties of a drug. The protocol involves pairing a specific environment with the administration of the drug and another distinct environment with a neutral substance (e.g., saline). After several conditioning sessions, the animal is allowed to freely explore both environments, and the time spent in each is measured. A preference for the drug-paired environment suggests rewarding properties.

-

In Vivo Microdialysis: This technique is used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. A microdialysis probe is surgically implanted into the brain region of interest (e.g., the medial prefrontal cortex). A physiological solution is slowly perfused through the probe, and neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate, which is then collected and analyzed.

-

Rat Penile Erection Model: In this model, conscious male rats are administered the test compound, and the number of penile erections is observed and recorded over a specific period.

Clinical Development Status

A comprehensive search of public databases and clinical trial registries (including ClinicalTrials.gov) did not identify any registered or completed clinical trials for this compound. This suggests that, to date, the compound has not progressed into human studies or that any such studies have not been publicly disclosed.

Conclusion and Future Directions

This compound is a highly selective and potent dopamine D4 receptor agonist with a compelling preclinical profile for the potential treatment of ADHD and erectile dysfunction. Its pro-cognitive effects, coupled with a potentially low abuse liability, make it an interesting candidate for further investigation, particularly for ADHD. The pro-erectile effects also warrant further exploration.

The lack of publicly available clinical trial data represents a significant information gap. Future research efforts could focus on:

-

Advanced Preclinical Models: Evaluating the efficacy of this compound in more sophisticated animal models of cognitive dysfunction and executive function deficits.

-

Safety and Toxicology Studies: Comprehensive safety and toxicology studies would be a prerequisite for any potential progression to clinical trials.

-

Exploration of Other Therapeutic Areas: Given the role of the D4 receptor in various CNS functions, the therapeutic potential of this compound could be explored in other conditions, such as certain cognitive aspects of schizophrenia or other disorders characterized by prefrontal cortex dysfunction.

References

A-412997 Binding Affinity for Dopamine Receptors: A Technical Guide

Introduction

A-412997 is a potent and highly selective agonist for the dopamine D4 receptor.[1][2][3] Its development has provided the scientific community with a valuable pharmacological tool for investigating the specific roles of the D4 receptor in various central nervous system processes and diseases.[1][2] Unlike many dopamine agonists that exhibit activity across multiple receptor subtypes, this compound demonstrates a remarkable selectivity profile, making it ideal for elucidating D4-mediated functions. This technical guide provides an in-depth overview of the binding affinity of this compound for dopamine receptors, details the experimental protocols used for its characterization, and visualizes the underlying principles and workflows.

Data Presentation: Binding Affinity Profile

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

This compound exhibits high affinity and selectivity for the dopamine D4 receptor, with minimal to no affinity for other dopamine receptor subtypes at concentrations below 1000 nM. The quantitative binding data is summarized in the table below.

| Receptor Subtype | Species | Ki (nM) | Reference |

| Dopamine D4.4 | Human | 7.9 | |

| Dopamine D4 | Rat | 12.1 | |

| Other Dopamine Receptors (D1, D2, D3, D5) | Not Specified | > 1000 |

In functional assays, this compound acts as a potent full agonist at rat dopamine D4 receptors with an EC50 of 28.4 nM and an intrinsic activity of 0.83. Importantly, it did not show activation at rat dopamine D2L receptors, further highlighting its selectivity.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of this compound's binding affinity is achieved through radioligand competition binding assays. This technique is the gold standard for quantifying the interaction between a test compound and a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to displace a specific, high-affinity radiolabeled ligand from the dopamine D4 receptor.

Key Materials:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human or rat dopamine D4 receptor.

-

Radioligand: A high-affinity D2-like receptor radioligand such as [³H]-Spiperone or [³H]-N-methylspiperone.

-

Test Compound: Unlabeled this compound, serially diluted across a wide concentration range.

-

Non-specific Agent: A high concentration (e.g., 10 µM) of a non-selective antagonist like Haloperidol or Butaclamol to define non-specific binding.

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts to maintain physiological conditions.

-

Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C) to separate receptor-bound radioligand from the free radioligand.

-

Detection System: A liquid scintillation counter to measure the radioactivity retained on the filters.

Methodology:

-

Membrane Preparation: Frozen cell pellets expressing the D4 receptor are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Plate Setup: The assay is performed in a 96-well plate format with three types of wells:

-

Total Binding: Contains the cell membranes, a fixed concentration of the radioligand, and assay buffer. This determines the maximum amount of radioligand that can bind.

-

Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of the non-specific agent. This measures the amount of radioligand that binds to components other than the target receptor.

-

Competition Binding: Contains cell membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through into the waste.

-

Washing: The filters are immediately washed several times with ice-cold wash buffer to remove any remaining unbound or non-specifically trapped radioligand.

-

Radioactivity Counting: The filter discs are dried, and a scintillation cocktail is added. The radioactivity (in Counts Per Minute, CPM) for each filter is then measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the average CPM from the NSB wells from all other CPM values.

-

The percentage of specific binding is plotted against the logarithm of the this compound concentration.

-

A sigmoidal dose-response curve is generated, and non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

The IC50 value is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the competitive binding assay.

References

A-412997: A Selective Dopamine D4 Receptor Agonist as a Research Tool in Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 is a potent and highly selective agonist for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and limbic system.[1] Its selectivity profile makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor in the central nervous system. This guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in neuroscience research, and insights into the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the dopamine D4 receptor with a superior profile compared to other D4 receptor agonists like PD168077 and CP226269.[1]

Table 1: Binding Affinity and Functional Activity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Human D4.4 | 7.9 | Full Agonist | [1] |

| Rat D4 | 12.1 | Full Agonist (EC50 = 28.4 nM, Intrinsic Activity = 0.83) | [1] |

| Other Dopamine Receptors | >1000 | No significant affinity | [1] |

| Panel of 70 other receptors and channels | >1000 | No significant affinity |

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gαi/o class of G proteins. Activation of the D4 receptor by an agonist like this compound initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences the phosphorylation state of various cellular proteins. Additionally, D4 receptor activation can modulate ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels, and influence intracellular calcium levels. The receptor also interacts with β-arrestins, which are involved in receptor desensitization and G protein-independent signaling.

Experimental Protocols

This compound has been instrumental in a variety of in vitro and in vivo experimental paradigms to probe the function of the D4 receptor.

In Vitro Assays

3.1.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the dopamine D4 receptor.

-

Cell Lines: HEK-293 cells stably expressing the human or rat dopamine D4 receptor.

-

Radioligand: [³H]-spiperone or a D4-selective radioligand.

-

Procedure:

-

Prepare cell membranes from the transfected HEK-293 cells.

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the Ki value.

-

3.1.2. cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

-

Cell Lines: CHO or HEK-293 cells expressing the dopamine D4 receptor.

-

Procedure:

-

Culture the cells in 96-well plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Concurrently, treat the cells with varying concentrations of this compound.

-

After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.

-

3.1.3. β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the D4 receptor upon agonist stimulation.

-

Assay Principle: Commonly utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). The D4 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Agonist-induced interaction brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Procedure:

-

Use a cell line co-expressing the tagged D4 receptor and β-arrestin.

-

Plate the cells in a 384-well plate and incubate overnight.

-

Add varying concentrations of this compound to the wells.

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents containing the enzyme substrate.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

In Vivo Behavioral Assays

3.2.1. Novel Object Recognition (NOR) Task

The NOR task is used to assess learning and memory in rodents. This compound has been shown to improve performance in this task.

-

Apparatus: An open-field arena (e.g., 100 x 100 x 50 cm).

-

Objects: Two sets of identical objects and one novel object, differing in shape, color, and texture.

-

Procedure:

-

Habituation: Allow the rat to explore the empty arena for a set period (e.g., 10 minutes) on the day before the test.

-

Familiarization/Training Trial: Place the rat in the arena with two identical objects and allow it to explore for a defined time (e.g., 5 minutes).

-

Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour).

-

Test Trial: Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time the rat spends exploring each object for a set duration (e.g., 5 minutes).

-

Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better memory.

-

3.2.2. Inhibitory Avoidance Task

This task assesses long-term memory based on aversive learning. This compound has demonstrated efficacy in improving performance in this paradigm.

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is an electrifiable grid.

-

Procedure:

-

Training: Place the rat in the light compartment. When the rat enters the dark compartment, close the door and deliver a mild footshock (e.g., 0.5 mA for 1 second).

-

Retention Interval: Return the rat to its home cage for a set period (e.g., 24 or 48 hours).

-

Testing: Place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.

-

In Vivo Neurochemical and Electrophysiological Studies

3.3.1. In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals. This compound has been shown to increase dopamine and acetylcholine levels in the medial prefrontal cortex.

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.

-

Administer this compound (subcutaneously or intraperitoneally).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

-

Data Presentation

Table 2: Summary of In Vivo Effects of this compound

| Experimental Model | Species | Dose Range | Key Findings | Reference |

| Novel Object Recognition | Rat | 0.03 - 0.3 mg/kg, s.c. | Improved performance, indicating enhanced memory. | |

| Inhibitory Avoidance | Rat | 0.01 - 0.1 mg/kg, s.c. | Dose-dependent improvement in memory retention. | |

| In Vivo Microdialysis (mPFC) | Rat | 0.1 - 1.0 mg/kg, s.c. | Increased extracellular levels of dopamine and acetylcholine. | |

| Penile Erection | Rat | 0.1 µmol/kg, s.c. | Induced penile erection, indicative of central D4 receptor activation. | |

| Conditioned Place Preference | Rat | Not specified | Did not induce conditioned place preference, suggesting low abuse potential. |

Conclusion

This compound is a highly selective and potent dopamine D4 receptor agonist that serves as a critical tool for investigating the role of this receptor in cognitive processes, neuropsychiatric disorders, and other CNS functions. Its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, further enhances its utility in preclinical research. The detailed methodologies provided in this guide are intended to facilitate the design and execution of robust experiments utilizing this compound, ultimately contributing to a deeper understanding of dopamine D4 receptor neurobiology and its therapeutic potential. Researchers are encouraged to consult the primary literature for the most specific details pertaining to their experimental setup.

References

A-412997: A Technical Guide to CNS Distribution and Brain Penetration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) distribution and brain penetration of A-412997, a highly selective dopamine D4 receptor agonist. The information is compiled from preclinical studies to assist researchers and drug development professionals in understanding the pharmacokinetic profile of this compound.

Quantitative Data on CNS Distribution

This compound demonstrates rapid and significant penetration of the blood-brain barrier.[1][2] Preclinical studies in rats have quantified its presence in both plasma and brain tissue following subcutaneous administration.

Table 1: Brain and Plasma Concentrations of this compound in Rats

| Dose (µmol/kg, s.c.) | Time Point | Average Brain Concentration (ng/g) | Peak Plasma Concentration (Cmax) (ng/mL) | Brain-to-Plasma Ratio |

| 0.03 | 5 min | - | - | >1:1 |

| 0.1 | 5 min | 24 | 15 | >1:1 |

| 0.3 | 5 min | - | - | >1:1 |

Data extracted from Moreland et al., 2005. The study indicates that maximum brain levels were observed at the first sampling time point of 5 minutes. Brain-to-plasma ratios remained greater than 1:1 at all observed time points, suggesting efficient partitioning into the brain.[1]

Table 2: Comparative Brain Concentrations of this compound and PD168077

| Compound | Dose (µmol/kg, s.c.) | Average Brain Concentration (ng/g) |

| This compound | 0.1 | 24 |

| PD168077 | 0.3 | ~23 |

This comparison highlights that this compound achieves similar brain concentrations to the less selective dopamine D4 agonist PD168077 at a three-fold lower dose, indicating superior brain penetration.[1]

Experimental Protocols

The following methodologies were employed in the key preclinical studies to assess the CNS distribution of this compound.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats[1]

-

Body Weight: Approximately 250 g

-

Group Size: n=3 per group

-

Route of Administration: Subcutaneous (s.c.) injection

-

Vehicle: Isotonic dextrose (D5W) containing 10% ethanol

-

Dose Volume: 1 ml/kg

-

Doses Administered: 0.01, 0.03, 0.1, and 0.3 µmol/kg for this compound; 0.3 µmol/kg for PD168077

Sample Collection and Analysis

While the specific analytical method for this compound quantification was not detailed in the available literature, standard procedures for such studies typically involve:

-

Time Points for Collection: Selected time points after administration, with the earliest being 5 minutes.

-

Sample Collection: Collection of blood to obtain plasma and harvesting of whole brain tissue.

-

Sample Processing: Homogenization of brain tissue and extraction of the analyte from both plasma and brain homogenates.

-

Analytical Technique: Likely a sensitive and specific method such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a standard for quantifying small molecules in biological matrices.

Visualizations

Dopamine D4 Receptor Signaling Pathway

This compound is a selective agonist for the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) of the D2-like family. Its activation initiates a cascade of intracellular signaling events.

References

A-412997: A Technical Guide to a Selective Dopamine D4 Receptor Agonist for Investigating Dopaminergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-412997, a potent and selective agonist for the dopamine D4 receptor. This compound serves as a critical pharmacological tool for elucidating the complex roles of the D4 receptor in various physiological and pathological processes within the central nervous system. This document outlines its binding profile, functional activity, and the experimental methodologies used to characterize its effects on dopamine signaling pathways.

Core Compound Profile

This compound, chemically known as 2-(3',4',5',6'-tetrahydro-2'H-[2,4'] bipyridinyl-1'-yl)-N-m-tolyl-acetamide, is a high-affinity agonist for the dopamine D4 receptor.[1] Its selectivity for the D4 subtype over other dopamine receptors and a wide range of other CNS targets makes it an invaluable tool for precise investigation of D4 receptor function.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Radioligand | Kᵢ (nM) | Reference |

| Dopamine D4 | Rat | [³H]N-methylspiperone | 12.1 | [1] |

| Dopamine D4.4 | Human | [³H]N-methylspiperone | 7.9 | [1][2] |

| Dopamine D2 | Human | [³H]N-methylspiperone | >1000 | |

| Dopamine D3 | Human | [³H]N-methylspiperone | >1000 | |

| Various other receptors and channels | - | - | >1000 |

Table 2: Functional Activity of this compound

| Assay | Cell Line/System | Receptor | Parameter | Value | Reference |

| Calcium Flux | CHO cells | Rat Dopamine D4 | EC₅₀ | 28.4 nM | |

| Calcium Flux | CHO cells | Rat Dopamine D4 | Intrinsic Activity | 0.83 | |

| β-Arrestin Recruitment | CHO-K1 cells | Human Dopamine D4 | EC₅₀ | 473 nM | |

| β-Arrestin Recruitment | CHO-K1 cells | Human Dopamine D4 | Eₘₐₓ | 22.5% (vs Dopamine) | |

| cAMP Inhibition | CHO-K1 cells | Human Dopamine D4 | EC₅₀ | 2.7 nM | |

| cAMP Inhibition | CHO-K1 cells | Human Dopamine D4 | Eₘₐₓ | 61.9% (vs Dopamine) |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Behavioral Test | Effective Dose | Route of Administration | Effect | Reference |

| Conscious Rat | Penile Erection | 0.1 µmol/kg | Subcutaneous (s.c.) | Induction of penile erection | |

| Spontaneous Hypertensive Rat Pups | 5-Trial Inhibitory Avoidance | Not specified | - | Dose-dependent improvement in acquisition | |

| Rat | Social Recognition | Not specified | - | Significant improvement in short-term memory | |

| Rat | Novel Object Recognition | Not specified | - | Improved performance at doses 10-fold lower than those stimulating motor activity |

Dopamine D4 Receptor Signaling Pathways

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its activation by an agonist like this compound primarily initiates signaling through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, D4 receptor activation can modulate various other intracellular signaling cascades, including those involving calcium mobilization and β-arrestin recruitment.

Caption: Simplified Dopamine D4 Receptor Signaling Cascade Activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound.

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine receptors.

-

Methodology:

-

Membranes are prepared from cells stably expressing the human or rat dopamine receptor subtypes (e.g., CHO or HEK293 cells).

-

A constant concentration of a specific radioligand (e.g., [³H]N-methylspiperone, an antagonist) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to displace the radioligand from the receptors.

-

The amount of bound radioactivity is measured after separating the bound from the free radioligand, typically through filtration.

-

The IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

References

Methodological & Application

Application Notes and Protocols for A-412997 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of A-412997, a selective dopamine D4 receptor agonist. The following sections detail its mechanism of action, pharmacokinetic properties, and established protocols for preclinical research in rodent models, particularly in the context of cognitive function and neuropsychiatric disorders.

Mechanism of Action

This compound is a highly selective and potent agonist for the dopamine D4 receptor.[1][2][3] It demonstrates a high affinity for both rat and human D4 receptors and exhibits minimal to no significant affinity for other dopamine receptor subtypes or a wide range of other CNS receptors and ion channels.[1][2] The activation of the D4 receptor by this compound is believed to modulate neuronal activity, particularly in the prefrontal cortex, a brain region critical for executive functions such as attention and working memory. This selective activation leads to an increase in extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex, which is thought to underlie its pro-cognitive effects.

Caption: this compound activates the D4 receptor, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and downstream signaling.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound from various preclinical studies.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Species/Receptor | Value | Reference |

| Ki | Human D4.4 | 7.9 nM | |

| Ki | Rat D4 | 12.1 nM | |

| Functional Agonism (EC50) | Rat D4 (Calcium Flux) | 28.4 nM | |

| Intrinsic Activity | Rat D4 | 0.83 |

Table 2: In Vivo Dosages and Effects in Rats

| Experimental Model | Dosing Route | Effective Dose Range | Observed Effect | Reference |

| Penile Erection | Subcutaneous (s.c.) | 0.1 µmol/kg | Induction of penile erection | |

| Novel Object Recognition | Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Improvement of cognitive deficits | |

| Inhibitory Avoidance (ADHD model) | Not Specified | Dose-dependent | Significant efficacy | |

| Social Recognition (Short-term memory) | Not Specified | Dose-dependent | Significant efficacy | |

| Motor Activity Stimulation | Subcutaneous (s.c.) | >3 mg/kg | Increased locomotor activity | |

| Network Activity (EEG) | Subcutaneous (s.c.) | 3 - 5 mg/kg | Enhanced delta oscillations |

Experimental Protocols

Protocol 1: Assessment of Cognitive Enhancement in the Novel Object Recognition (NOR) Task

This protocol is designed to evaluate the pro-cognitive effects of this compound in rats, based on methodologies described in published studies.

1. Animals:

-

Adult male Lister Hooded or Sprague-Dawley rats.

-

House animals in groups with a 12-hour light/dark cycle, with food and water available ad libitum.

-

Allow at least a 1-week acclimatization period before any experimental procedures.

2. Apparatus:

-

A square open-field arena (e.g., 50 cm x 50 cm x 40 cm), made of a non-porous material for easy cleaning.

-

A variety of objects that are different in shape, color, and texture, but similar in size. Ensure objects cannot be easily displaced by the animals and are cleaned thoroughly between trials to eliminate olfactory cues.

3. Experimental Workflow:

Caption: Workflow for the Novel Object Recognition (NOR) task to assess cognitive enhancement with this compound.

4. Dosing:

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline or water).

-

Administer this compound or vehicle via subcutaneous (s.c.) injection 30-60 minutes prior to the training trial (T1).

-

Use a dose range of 0.3 - 10 mg/kg to assess dose-dependent effects.

5. Data Collection and Analysis:

-

During T1 and T2, record the amount of time the animal spends exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

-

Calculate a discrimination index (DI) for the T2 trial:

-